molecular formula C13H9BrO2 B13974909 5-Bromobiphenyl-2-carboxylic acid

5-Bromobiphenyl-2-carboxylic acid

Cat. No.: B13974909
M. Wt: 277.11 g/mol
InChI Key: FIDFAAJZZHCBDJ-UHFFFAOYSA-N
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Description

5-Bromo-[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a carboxylic acid group at the 2nd position of the biphenyl structure. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-[1,1’-biphenyl]-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of [1,1’-biphenyl]-2-carboxylic acid. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

On an industrial scale, the production of 5-bromo-[1,1’-biphenyl]-2-carboxylic acid may involve multi-step processes starting from readily available raw materials. For instance, dimethyl terephthalate can be used as a starting material, undergoing nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-[1,1’-biphenyl]-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 5-bromo-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in coupling reactions, the compound undergoes oxidative addition with palladium catalysts, forming a palladium complex that facilitates the coupling process . The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 5-Bromosalicylic acid
  • 5-Bromo-2-hydroxybenzoic acid

Uniqueness

5-Bromo-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C13H9BrO2

Molecular Weight

277.11 g/mol

IUPAC Name

4-bromo-2-phenylbenzoic acid

InChI

InChI=1S/C13H9BrO2/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

FIDFAAJZZHCBDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)C(=O)O

Origin of Product

United States

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